![molecular formula C18H21FN2O3S B288100 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as FMMP and belongs to the class of piperazine derivatives. FMMP has been studied extensively due to its unique chemical properties, which make it a promising candidate for use in various applications.
Wirkmechanismus
FMMP has been shown to modulate various receptors, including serotonin and dopamine receptors. The exact mechanism of action of FMMP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake.
Biochemical and Physiological Effects:
FMMP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and reuptake, as well as the modulation of receptor activity. FMMP has also been shown to have potential anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FMMP has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized. However, one limitation of FMMP is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of FMMP. One potential direction is the development of FMMP as a drug lead compound for the treatment of various diseases. Another potential direction is the use of FMMP as a tool for studying the central nervous system. Additionally, the study of FMMP may lead to the discovery of new compounds with unique chemical properties and potential applications in various fields.
Synthesemethoden
The synthesis of FMMP involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields FMMP as a white crystalline solid. The synthesis of FMMP has been optimized to yield high purity and yield, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
FMMP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, FMMP has been studied for its potential as a drug lead compound due to its unique chemical properties. In neuroscience, FMMP has been studied for its potential as a tool for studying the central nervous system. In pharmacology, FMMP has been studied for its potential as a drug target due to its ability to modulate various receptors.
Eigenschaften
Produktname |
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine |
---|---|
Molekularformel |
C18H21FN2O3S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-5-3-4-6-16(14)20-9-11-21(12-10-20)25(22,23)18-13-15(19)7-8-17(18)24-2/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
IYVGAXPYXPTGPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.